molecular formula C26H20N4O6 B2812196 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1207032-30-1

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B2812196
CAS No.: 1207032-30-1
M. Wt: 484.468
InChI Key: IBFBSBWSEWWRCP-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O6 and its molecular weight is 484.468. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antitumor Activity : Maftei et al. (2013) discussed the synthesis of novel 1,2,4-oxadiazole natural product analogs, focusing on their antitumor activity. They synthesized compounds starting from aniline and evaluated their antitumor efficacy against a panel of 11 cell lines, noting significant potency in one of the analogs with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).

  • Spectral Characterization and Novel Derivatives Synthesis : Mahmoud et al. (2012) focused on synthesizing and spectrally characterizing various derivatives of phthalazinone. They synthesized a series of derivatives through the reaction of readily obtainable starting materials with different electrophilic reagents (Mahmoud et al., 2012).

  • Antimicrobial Activity : Gupta et al. (2008) synthesized 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styrylquinazoline-4(3H)-ones and screened them for antibacterial and antifungal activities. The study revealed that the presence of a styryl moiety marginally increased the biological activity, exhibiting better antibacterial than antifungal activities (Gupta et al., 2008).

  • Anticancer Evaluation : Salahuddin et al. (2014) synthesized novel 2,5-disubstituted 1,3,4-oxadiazole analogs and evaluated their anticancer activities. The study identified compounds with significant growth inhibition effects on a panel of 60 cell lines, indicating the potential of these compounds in cancer therapeutics (Salahuddin et al., 2014).

  • Novel Synthetic Pathways : Mrkvička et al. (2010) and Tkachuk et al. (2020) described novel synthetic pathways and reactions for derivatives of quinazoline-2,4-dione and 1,2,4-oxadiazole, focusing on obtaining high yields and exploring the structural versatility of these compounds (Mrkvička et al., 2010), (Tkachuk et al., 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione, which is synthesized from 7-hydroxyquinazoline-2,4(1H,3H)-dione and 1,3-benzodioxole. The second intermediate is 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-amine, which is synthesized from 3-ethoxybenzohydrazide and ethyl chloroformate. The two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "7-hydroxyquinazoline-2,4(1H,3H)-dione", "1,3-benzodioxole", "3-ethoxybenzohydrazide", "ethyl chloroformate", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione:", "- 7-hydroxyquinazoline-2,4(1H,3H)-dione is reacted with 1,3-benzodioxole in the presence of a Lewis acid catalyst to form 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione.", "Synthesis of 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-amine:", "- 3-ethoxybenzohydrazide is reacted with ethyl chloroformate in the presence of a base to form 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-carbonyl chloride.", "- The resulting carbonyl chloride is then reacted with ammonia to form 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-amine.", "Coupling of intermediates:", "- 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione and 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-amine are coupled using standard peptide coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS), to form the final product, 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione." ] }

CAS No.

1207032-30-1

Molecular Formula

C26H20N4O6

Molecular Weight

484.468

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H20N4O6/c1-2-33-18-5-3-4-16(11-18)23-28-24(36-29-23)17-7-8-19-20(12-17)27-26(32)30(25(19)31)13-15-6-9-21-22(10-15)35-14-34-21/h3-12H,2,13-14H2,1H3,(H,27,32)

InChI Key

IBFBSBWSEWWRCP-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6

solubility

not available

Origin of Product

United States

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